5-Tert-butyl-3-chloro-1,2-oxazole
Description
Overview of 1,2-Oxazole Chemistry and its Role in Synthetic Methodologies
The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in synthetic and medicinal chemistry due to its unique electronic properties and the diverse reactivity it imparts to a molecule. nih.govacs.org The isoxazole ring is considered an aromatic system, albeit with a weaker N-O bond that can be susceptible to cleavage under certain conditions, a feature that is often exploited in synthetic transformations. acs.org This latent functionality allows isoxazoles to serve as versatile intermediates, convertible into a variety of other functional groups and heterocyclic systems. nih.gov
Isoxazoles are integral building blocks in the synthesis of more complex molecules. Their derivatives have been widely used in the preparation of β-hydroxy ketones, γ-amino alcohols, and α,β-unsaturated oximes. nih.gov The inherent reactivity of the isoxazole ring, combined with the ability to introduce a wide range of substituents at various positions, makes it a valuable scaffold in the design of new synthetic methodologies. nih.govrsc.org
Historical Development and Evolution of Synthetic Strategies for Oxazole (B20620) Derivatives
The synthesis of the isoxazole ring has a rich history, with the first preparation dating back to the late 19th century. organic-chemistry.org Traditionally, the most common method for constructing the isoxazole core has been the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. organic-chemistry.org This method, while effective, can sometimes suffer from issues of regioselectivity, leading to mixtures of isomers.
Over the years, synthetic strategies have evolved to address these challenges and to provide access to a wider array of substituted isoxazoles. acs.orgorganic-chemistry.org These modern methods include:
Transition metal-catalyzed reactions: Catalysts based on copper, palladium, and gold have been employed to achieve highly regioselective and efficient syntheses of isoxazoles. nih.govrsc.orgsigmaaldrich.com
Condensation reactions: The reaction of 1,3-dicarbonyl compounds or their equivalents with hydroxylamine (B1172632) remains a widely used and versatile method. nih.gov
Cycloisomerization reactions: The intramolecular cyclization of precursors such as α,β-acetylenic oximes offers a direct route to substituted isoxazoles. sigmaaldrich.com
Direct functionalization: The development of methods for the direct C-H functionalization of pre-formed isoxazole rings has opened up new avenues for creating complex derivatives. nih.gov
These advancements have not only improved the efficiency and selectivity of isoxazole synthesis but have also expanded the accessible chemical space for this important heterocyclic system.
Rationale for the Specific Academic Investigation of 5-Tert-butyl-3-chloro-1,2-oxazole as a Model System
While specific academic literature detailing the use of this compound as a model system is not extensively available, its structure suggests a number of reasons why it would be a compound of significant research interest. The rationale for its investigation can be inferred from the distinct functionalities present in the molecule:
Steric Influence of the Tert-butyl Group: The bulky tert-butyl group at the 5-position can exert significant steric hindrance, influencing the regioselectivity and stereoselectivity of reactions at or near the oxazole ring. Studying this effect can provide valuable insights into reaction mechanisms and can be exploited to control the outcome of synthetic transformations.
Reactivity of the Chloro Substituent: The chlorine atom at the 3-position is a versatile functional handle. It can participate in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide range of aryl, alkyl, and alkynyl groups. This makes this compound a valuable building block for the synthesis of more complex molecules.
Combined Electronic and Steric Effects: The interplay between the electron-withdrawing nature of the chlorine atom and the steric bulk of the tert-butyl group can lead to unique reactivity patterns. Investigating this interplay can contribute to a deeper understanding of the factors that govern the chemical behavior of substituted heterocycles.
Model for Drug Discovery: The isoxazole scaffold is a known pharmacophore found in numerous biologically active compounds. The presence of a halogen atom and a lipophilic alkyl group makes this molecule a relevant starting point for the synthesis of potential drug candidates. Studying its synthesis and reactivity can inform the development of new therapeutic agents.
Current State of Research on Halogenated and Alkyl-Substituted Oxazoles
Current research on halogenated and alkyl-substituted oxazoles is vibrant and multifaceted, with a strong focus on their application in medicinal chemistry and materials science.
Halogenated Oxazoles: Halogenated oxazoles are highly sought-after intermediates in organic synthesis due to the versatility of the carbon-halogen bond. The halogen atom can be readily displaced by a variety of nucleophiles or can participate in transition metal-catalyzed cross-coupling reactions, providing access to a vast array of functionalized derivatives. Recent research has focused on developing novel and efficient methods for the regioselective halogenation of the oxazole ring, as well as on exploring the scope of their reactivity in complex molecule synthesis. For instance, the development of methods for the direct C-H halogenation of oxazoles is an area of active investigation.
Alkyl-Substituted Oxazoles: The introduction of alkyl groups, such as the tert-butyl group, can have a profound impact on the physicochemical properties of oxazole-containing molecules. These groups can influence lipophilicity, metabolic stability, and steric interactions with biological targets. Research in this area often involves the synthesis of libraries of alkyl-substituted oxazoles to probe structure-activity relationships (SAR) in drug discovery programs. The development of stereoselective methods for the introduction of chiral alkyl substituents is also a significant area of focus.
The combination of halogen and alkyl substituents on the oxazole ring, as seen in this compound, provides a rich platform for the development of new chemical entities with tailored properties.
Scope and Objectives of Focused Research on this compound
Based on the chemical nature of this compound, focused research on this compound would likely encompass the following scope and objectives:
Scope:
The development of efficient and scalable synthetic routes to this compound.
A comprehensive investigation of its reactivity, particularly focusing on the selective functionalization of the chloro- and tert-butyl-substituted positions.
Exploration of its utility as a building block in the synthesis of target molecules with potential applications in medicinal chemistry and materials science.
Objectives:
To optimize reaction conditions for the synthesis of this compound, aiming for high yields and purity.
To systematically study its behavior in a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reactions involving the tert-butyl group.
To design and synthesize a library of derivatives based on the this compound scaffold.
To evaluate the physicochemical and, where relevant, biological properties of the synthesized derivatives to establish structure-property and structure-activity relationships.
Such a research program would contribute to the fundamental understanding of the chemistry of substituted isoxazoles and could lead to the discovery of new molecules with valuable applications.
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-3-chloro-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPFUBDCGNHGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781653-56-2 | |
| Record name | 5-tert-butyl-3-chloro-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 5 Tert Butyl 3 Chloro 1,2 Oxazole and Its Analogues
Retrosynthetic Analysis Targeting the 1,2-Oxazole Core with Specific Substitution Patterns
Retrosynthetic analysis of 5-tert-butyl-3-chloro-1,2-oxazole reveals several potential disconnections of the isoxazole (B147169) ring. The primary strategies involve forming the N-O bond or the C-C and C-O bonds of the heterocycle.
A key disconnection approach breaks the ring between the oxygen and the C5 carbon, and between the C3 and C4 carbons. This leads to two primary synthons: a nitrile oxide equivalent and an alkyne. For the target molecule, this translates to pivalonitrile oxide (from a precursor like pivaldoxime) and a chloro-substituted acetylene (B1199291) equivalent.
Alternatively, a disconnection across the N-O and C4-C5 bonds suggests a pathway originating from a β-dicarbonyl compound or its equivalent and hydroxylamine (B1172632). For this compound, this would involve a precursor such as 1-chloro-4,4-dimethyl-1,3-pentanedione.
A third approach involves the cyclization of a precursor already containing the N-O linkage, such as an α,β-unsaturated oxime. This retrosynthetic pathway points towards a precursor like 1-chloropinacolone (B81408) oxime, which could cyclize to form the desired isoxazole.
Each of these retrosynthetic strategies informs the selection of appropriate forward synthetic methodologies, which are discussed in the following sections.
Classical and Contemporary Approaches to 1,2-Oxazole Synthesis Relevant to this compound
The synthesis of the 1,2-oxazole ring can be achieved through a variety of methods, ranging from classical condensation reactions to modern metal-catalyzed processes. The relevance of these methods to the synthesis of this compound depends on the compatibility of the reagents and conditions with the tert-butyl and chloro substituents.
The [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne is one of the most widely utilized methods for constructing the 1,2-oxazole ring. This approach offers a high degree of control over regioselectivity, which is crucial for obtaining the desired substitution pattern.
For the synthesis of this compound, this would involve the reaction of a chloro-substituted nitrile oxide with a tert-butyl-substituted dipolarophile, or vice versa. The in situ generation of the nitrile oxide from an aldoxime precursor is a common strategy to avoid its dimerization. For instance, the oxidation of an aldoxime with an oxidizing agent like oxone can generate the nitrile oxide, which then reacts with an alkyne to form the isoxazole ring.
The table below summarizes representative 1,3-dipolar cycloaddition reactions for the synthesis of substituted isoxazoles.
| Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |
| Nitrile Oxide (in situ from aldoxime) | Alkyne | Oxone, aqueous medium | 3,5-disubstituted isoxazole | |
| Nitrile Oxide (in situ from hydroximinoyl chloride) | Terminal Alkyne | Copper(I) | 3,5-disubstituted isoxazole | |
| Nitrile Oxide (from α-azido acrylates and aromatic oximes) | - | Metal-free, mild conditions | 3,4,5-trisubstituted isoxazoles |
Classical condensation reactions provide a robust and straightforward route to the isoxazole core. A prominent example is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. This method's utility for synthesizing this compound would depend on the availability and stability of the corresponding chlorinated β-diketone precursor.
The Claisen-Schmidt condensation can be used to prepare α,β-unsaturated ketones (chalcones), which can then be cyclized with hydroxylamine hydrochloride in an alkaline medium to yield isoxazole derivatives. Another variation is the Claisen isoxazole synthesis, which involves the condensation of β-keto esters with hydroxylamine. The precise pH during the reaction work-up can influence the final product, yielding either isoxazolin-3-ones or isoxazolin-5-ones.
The van Leusen oxazole (B20620) synthesis, a [3+2] cycloaddition using tosylmethyl isocyanides (TosMICs), is another powerful tool, though it leads to oxazoles rather than isoxazoles. However, modifications of related condensation strategies are relevant. For instance, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride can produce regioisomeric 1,2-oxazole derivatives.
The following table outlines key condensation and cyclization strategies for isoxazole synthesis.
| Precursor(s) | Reagent | Key Transformation | Product | Reference |
| α,β-Unsaturated Ketone | Hydroxylamine Hydrochloride | Intermolecular Cycloaddition | Substituted Isoxazole | |
| β-Keto Ester | Hydroxylamine | Condensation/Cyclization | Isoxazolin-3-one or Isoxazolin-5-one | |
| β-Enamino Ketoester | Hydroxylamine Hydrochloride | Cycloaddition | Regioisomeric 1,2-oxazoles |
Metal-catalyzed reactions have emerged as powerful tools for the synthesis of highly substituted and functionalized isoxazoles. These methods often offer mild reaction conditions, high yields, and excellent functional group tolerance.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to construct ynone precursors. These ynones can then be converted to O-methyl oximes, which undergo electrophilic cyclization in the presence of reagents like iodine monochloride (ICl) to afford highly substituted 4-iodoisoxazoles. These iodo-substituted isoxazoles are versatile intermediates for further functionalization via subsequent palladium-catalyzed reactions.
Copper-catalyzed reactions are also prominent in isoxazole synthesis. For example, a copper-catalyzed [3+2] cycloaddition of alkynes with nitrile oxides generated in situ provides a highly regioselective one-step synthesis of isoxazoles. Another approach involves a tandem synthesis of 3-halo-5-substituted isoxazoles from 1-copper(I) alkynes and dihaloformaldoximes under base-free conditions.
Gold catalysis has also been utilized. For instance, AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles under moderate conditions, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles.
The table below highlights various metal-catalyzed routes to substituted isoxazoles.
| Metal Catalyst | Reactants | Reaction Type | Product | Reference |
| Palladium/Copper | Acid Chloride, Terminal Alkyne | Sonogashira Coupling to form ynone precursor | 4-Iodoisoxazoles (after further steps) | |
| Copper(I) | Alkyne, Nitrile Oxide (in situ) | [3+2] Cycloaddition | 3,5-Disubstituted Isoxazole | |
| Gold(III) Chloride | α,β-Acetylenic Oxime | Cycloisomerization | Substituted Isoxazole |
Targeted Synthesis of this compound
The synthesis of this compound requires a careful selection of reagents and reaction conditions to ensure the correct placement of the tert-butyl and chloro substituents while avoiding unwanted side reactions.
One potential novel pathway involves the reaction of pivaloylacetonitrile (B1295116) with hydroxylamine hydrochloride. This reaction, when carried out under controlled pH, could lead to the formation of 3-amino-5-tert-butylisoxazole. Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction with a chloride source could potentially yield the target this compound. The mechanism of the initial cyclization involves the nucleophilic attack of hydroxylamine on the nitrile, followed by intramolecular cyclization and dehydration.
Another approach could start from 5-chloro-3-phenylisoxazole, where the phenyl group is replaced by a tert-butyl group. The synthesis of the 3-tert-butyl-5-chloroisoxazole precursor would be a key step. This could potentially be achieved by reacting a suitable tert-butyl-containing 1,3-dicarbonyl compound with hydroxylamine, followed by chlorination.
Mechanistically, the formation of the isoxazole ring often proceeds through a vinyl-nitroso intermediate in cycloaddition reactions. The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. In condensation reactions, the initial formation of an oxime is followed by a cyclization-dehydration cascade. The presence of the bulky tert-butyl group would likely exert a significant steric influence on the transition states of these reactions, potentially favoring the formation of the 5-substituted isomer.
Further research into direct C-H chlorination of a 5-tert-butyl-1,2-oxazole (B187953) precursor could also provide a more direct route, although controlling the regioselectivity of such a reaction would be a significant challenge.
Optimization of Reaction Conditions for Yield and Selectivity of Substituted Oxazoles
The synthesis of substituted oxazoles, including analogues of this compound, is highly dependent on the optimization of reaction conditions to maximize yield and ensure regioselectivity. Key parameters that are frequently adjusted include the choice of solvent, base, catalyst, and temperature.
For instance, in the metal-free synthesis of substituted oxazoles from 2-oxo-2-phenylethyl acetate (B1210297) and benzylamine, a systematic optimization of the reaction conditions was performed. rsc.org The choice of solvent was found to be critical; polar solvents such as acetonitrile, N,N-dimethyl formamide, dimethylsulfoxide, and ethyl acetate allowed the reaction to proceed smoothly, whereas non-polar solvents like 1,4-dioxane (B91453) and toluene (B28343) did not yield the product. rsc.org The base and its concentration also played a crucial role, with potassium carbonate (K2CO3) proving to be effective, while other bases like cesium carbonate (Cs2CO3), potassium hydroxide (B78521) (KOH), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) were ineffective. rsc.org Temperature was another significant factor, with the optimal temperature being 80 °C. rsc.org
The following table summarizes the optimization of reaction conditions for the synthesis of a model substituted oxazole.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | 1,4-Dioxane | K2CO3 | 80 | Trace |
| 2 | Toluene | K2CO3 | 80 | Trace |
| 3 | Acetonitrile | K2CO3 | 80 | 65 |
| 4 | Ethyl Acetate | K2CO3 | 80 | 82 |
| 5 | Ethyl Acetate | Cs2CO3 | 80 | N.D. |
| 6 | Ethyl Acetate | KOH | 80 | N.D. |
| 7 | Ethyl Acetate | DBU | 80 | N.D. |
| 8 | Ethyl Acetate | K2CO3 | 25 | N.D. |
| 9 | Ethyl Acetate | K2CO3 | 50 | 35 |
| 10 | Ethyl Acetate | K2CO3 | 100 | 80 |
| Data derived from a study on the synthesis of 2,5-disubstituted oxazoles. N.D. = Not Detected. rsc.org |
Further studies have shown that a variety of catalysts, including transition metals, Brønsted acids, Lewis acids, and halogens, can be employed to facilitate oxazole synthesis. ijpsonline.com For example, a gold-catalyzed protocol has been developed for the synthesis of 2,5-disubstituted oxazoles from terminal alkynes and carboxamides. researchgate.net In other methodologies, iodine has been used as a catalyst in tandem oxidative cyclization reactions to produce 2,5-disubstituted oxazoles from aromatic aldehydes. organic-chemistry.org
Stereochemical Control in Oxazole Synthesis (if applicable to chiral analogues)
While this compound itself is not chiral, the principles of stereochemical control are crucial in the synthesis of more complex, biologically active chiral analogues. The formation of the oxazole ring from chiral precursors, such as amino acids, can proceed with a high degree of stereoselectivity.
Research into the biosynthesis of virginiamycin M1, an antibiotic containing an oxazole ring, has demonstrated that the formation of the oxazole from a serine precursor is stereoselective. rsc.org Specifically, the synthesis retains the 3-(pro-R) hydrogen and loses the 3-(pro-S) hydrogen from serine during the cyclization and oxidation process. rsc.org This indicates that enzymatic processes exert precise stereochemical control during the formation of the oxazole moiety.
In synthetic chemistry, achieving stereochemical control often involves the use of chiral auxiliaries or catalysts. For oxazoles containing multiple methyl groups, the site of lithiation can be controlled by directing groups, influencing the subsequent functionalization and stereochemical outcome. wikipedia.org In the absence of a directing group, selective metalation occurs at the methyl group closer to the more electronegative oxygen atom. wikipedia.org However, the presence of a directing substituent can completely control the site of lithiation, thereby providing a handle for stereospecific transformations. wikipedia.org
Green Chemistry Principles and Sustainable Approaches in 1,2-Oxazole Synthesis
In recent years, the synthesis of oxazole derivatives has increasingly incorporated the principles of green chemistry to reduce environmental impact. ijpsonline.comnih.gov These sustainable approaches aim to minimize the use and generation of hazardous substances by employing safer solvents, reducing energy consumption, and improving atom economy. ijpsonline.comnih.gov Key green synthetic strategies applied to oxazole synthesis include the use of microwave irradiation, ultrasound, ionic liquids, deep eutectic solvents, and continuous flow systems. ijpsonline.com These methods often lead to higher yields, enhanced purity, and simplified post-synthetic processing compared to conventional techniques. ijpsonline.com
Application of Microwave-Assisted and Ultrasound-Mediated Synthesis for Oxazoles
Microwave-assisted and ultrasound-mediated techniques have emerged as powerful tools in the green synthesis of oxazoles, offering significant advantages over traditional heating methods. ijpsonline.com These energy-efficient methods can dramatically reduce reaction times, often from hours to minutes, while improving product yields. sciforum.netsciforum.net
Microwave irradiation directly heats the reactant molecules, leading to rapid and uniform heating that can accelerate reaction rates. nih.gov For example, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives under microwave irradiation was completed in 3-4 minutes, compared to much longer periods required for conventional heating. nih.gov Similarly, oxazole derivatives have been synthesized by reacting α-azidochalcone with trifluoroacetic acid in a microwave reactor for 30 minutes. ijpsonline.com
Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances mass transfer and accelerates chemical reactions. researchgate.net This technique has been successfully used to synthesize various heterocyclic compounds, including oxazoles, with high yields and short reaction times under mild conditions. ijpsonline.com The combination of microwave and ultrasound irradiation (SMUI) has been shown to be even more effective, further reducing reaction times for heterocyclization reactions. sciforum.netsciforum.net
The following table compares reaction times and yields for conventional versus microwave and ultrasound-assisted synthesis of azole derivatives.
| Synthesis Method | Reactants | Reaction Time | Yield (%) |
| Conventional | Curcumin, Hydrazine Hydrate | 8 hours | Good |
| SMUI | Curcumin, Hydrazine Hydrate | 10-20 minutes | Good |
| Conventional | Curcumin, Hydroxylamine Hydrochloride | 18 hours | Good |
| SMUI | Curcumin, Hydroxylamine Hydrochloride | 10-20 minutes | Good |
| Conventional | Benzofuran Derivatives | - | 36-80 |
| Microwave/Ultrasound | Benzofuran Derivatives | 60-70 seconds (MW) | 60-96 |
| Data compiled from studies on the synthesis of various azole derivatives. sciforum.netresearchgate.net |
Utilization of Ionic Liquids and Deep Eutectic Solvents in Oxazole Synthesis
Ionic liquids (ILs) and deep eutectic solvents (DESs) are increasingly being used as green alternatives to volatile organic compounds (VOCs) in the synthesis of oxazoles. ijpsonline.com Their low vapor pressure, high thermal stability, and tunable properties make them attractive reaction media. nih.govnih.gov
Ionic liquids have been employed in the one-pot van Leusen synthesis of oxazoles. ijpsonline.com For instance, using [bmim]Br as the solvent for the reaction of TosMIC with aliphatic halides and aldehydes resulted in high yields. ijpsonline.com A significant advantage of using ILs is their potential for reuse; the ionic liquid [bmim]Br could be reused up to six times without a significant loss in product yield. ijpsonline.com
Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, share many of the beneficial properties of ILs but are often cheaper, less toxic, and more biodegradable. mdpi.com DESs have been utilized in the ultrasound-assisted synthesis of oxazole derivatives, combining the benefits of a green solvent with an energy-efficient activation method. ijpsonline.com The reaction between 4-substituted phenacylbromide and amide derivatives in a deep eutectic solvent under ultrasound irradiation provides a sustainable route to these heterocyclic compounds. ijpsonline.com
Continuous Flow Synthesis Techniques for Scalable Oxazole Production
Continuous flow synthesis has emerged as a superior alternative to traditional batch processing for the scalable and safe production of oxazoles. iitb.ac.inresearchgate.net This technique involves pumping reagents through a network of tubes or microreactors, offering precise control over reaction parameters such as temperature, pressure, and mixing. durham.ac.uk The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to shorter reaction times, higher yields, and improved selectivity. iitb.ac.in
Flow chemistry has been successfully applied to the synthesis of 4,5-disubstituted oxazoles, enabling the production of gram quantities of material in an automated fashion. durham.ac.ukacs.org By integrating columns of solid-supported reagents, the purification process can be streamlined, yielding products with high purity (>90%). durham.ac.uk This methodology allows for the rapid preparation of diverse oxazole libraries with yields often ranging from 83% to 99%. durham.ac.uk
Furthermore, continuous flow processes enhance safety, particularly for reactions that are highly exothermic or involve hazardous intermediates. iitb.ac.in The small reaction volumes within the reactor at any given time minimize the risks associated with thermal runaways or the handling of toxic substances. researchgate.net This approach has been used to produce complex oxazole compounds on a kilogram scale with minimal post-synthetic work-up, demonstrating its potential for industrial applications in the pharmaceutical and agrochemical sectors. iitb.ac.in
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Difficult, requires re-optimization | Straightforward, linear scaling |
| Safety | Higher risk with large volumes | Inherently safer with small volumes |
| Control | Less precise control over parameters | Precise control over temperature, time, mixing |
| Efficiency | Often lower yields, more byproducts | Higher yields, improved selectivity |
| Work-up | Often requires extensive purification | Can integrate in-line purification |
| A comparative overview of batch versus continuous flow synthesis for oxazoles. iitb.ac.inresearchgate.netdurham.ac.uknih.gov |
Reactivity and Mechanistic Investigations of 5 Tert Butyl 3 Chloro 1,2 Oxazole
Electrophilic Substitution Reactions on the 1,2-Oxazole Ring, with Emphasis on C-5 Reactivity
The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle, but its reactivity in electrophilic aromatic substitution is significantly influenced by the substituents present. The ring itself is relatively electron-deficient due to the electronegativity of the nitrogen and oxygen atoms, which deactivates it towards electrophilic attack compared to benzene. thieme-connect.de Generally, for 1,3-oxazoles, electrophilic substitution is challenging unless activating, electron-releasing groups are present on the ring. pharmaguideline.com When such reactions do occur, the C-4 and C-5 positions are the most common sites of attack. pharmaguideline.comcopbela.org
In the case of 5-tert-butyl-3-chloro-1,2-oxazole, the reactivity is dictated by the interplay of its substituents:
3-Chloro group: This is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack, particularly at the adjacent C-4 position.
5-tert-butyl group: This is an electron-donating group through induction, which would typically activate the ring. However, its position at C-5 blocks that site from direct electrophilic attack.
Nucleophilic Substitution Reactions Involving the Chloro Group at the 3-Position
Nucleophilic substitution on an unactivated oxazole (B20620) ring is generally rare. tandfonline.comsemanticscholar.org When it does happen, it is often accompanied by ring-opening reactions. pharmaguideline.com However, the presence of a good leaving group, such as a halogen, allows for nucleophilic aromatic substitution (SNAr). In halo-oxazoles, the reactivity order for substitution is generally C-2 > C-4 > C-5. tandfonline.comsemanticscholar.org
For this compound, the chlorine atom at the C-3 position is attached to an sp²-hybridized carbon, making it a candidate for SNAr. The reaction is facilitated by the electron-withdrawing nature of the heterocyclic ring itself, which can stabilize the negative charge of the Meisenheimer-like intermediate formed during the attack of a nucleophile. masterorganicchemistry.com Various nucleophiles, such as amines, alkoxides, and thiolates, can potentially displace the chloride under suitable, often basic, conditions. d-nb.infocem.com The bulky tert-butyl group at C-5 is not expected to significantly hinder the approach of nucleophiles to the C-3 position.
Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira) for C-Cl Bond Functionalization
The chloro group at the 3-position serves as a valuable handle for introducing new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These methods are fundamental in synthetic chemistry for elaborating heterocyclic scaffolds.
Suzuki-Miyaura Coupling: This reaction pairs the halo-oxazole with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org While studies on 3-chloro-1,2-oxazoles are not extensively documented, the Suzuki coupling of other chloro-heterocycles, including 2-chlorooxazoles, 3-chloroindazoles, and 3-chloro-1,2-benzisothiazole, is well-established. nih.govnih.govacs.org These reactions typically employ a Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, with phosphine (B1218219) ligands and a base like potassium carbonate or phosphate. nih.govrsc.org The successful coupling of these related systems suggests that this compound would be a viable substrate for Suzuki coupling.
| Aryl Halide Type | Catalyst/Ligand | Base | Solvent | Reference |
|---|---|---|---|---|
| 4-Aryl-2-chlorooxazoles | Pd(PPh₃)₄ | Na₂CO₃ | DME | acs.org |
| 3-Chloroindazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | nih.gov |
| 3-Chloro-1,2-benzisothiazole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | nih.gov |
Sonogashira Coupling: This reaction couples the halo-oxazole with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.org This method is a powerful tool for synthesizing alkynyl-substituted heterocycles. The reaction is broadly applicable to various aryl and heteroaryl halides. nih.gov Acyl chlorides and heteroaroyl chlorides have been successfully coupled with terminal alkynes under Sonogashira conditions, highlighting the versatility of this reaction for C(sp²)-Cl bonds on five-membered rings. mdpi.com Copper-free variants have also been developed to avoid issues associated with the copper co-catalyst. nih.gov
| Halide Type | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|
| Heterocyclic Aroyl Chlorides | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | mdpi.com |
| Aryl Bromides | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | organic-chemistry.org |
| Aryl Iodides (Cu-free) | FeCl₃·6H₂O / 1,10-Phenanthroline | N/A | H₂O | nih.gov |
Remote Functionalization and Directed C-H Activation Studies
Direct C-H activation is a modern strategy for molecular functionalization that avoids the need for pre-installed leaving groups. In the context of this compound, several possibilities exist, though they are often challenging for heterocyclic substrates due to catalyst poisoning by the heteroatoms. nih.gov
One area of investigation involves the activation of the C-H bonds of the tert-butyl group. While challenging, palladium-catalyzed arylation of the methyl C-H bonds in a tert-butyl group attached to a pyrazole (B372694) ring has been demonstrated. nih.gov This was achieved using a directing group on the pyrazole ring, suggesting that with the right catalytic system, the oxazole ring could potentially direct the functionalization of the attached tert-butyl group. Such reactions often require specific directing groups and oxidants to proceed efficiently. nih.gov
Another possibility is the functionalization of the C-4 C-H bond on the oxazole ring, directed by an external group or through non-directed means. However, the intrinsic directing ability of the ring's own heteroatoms can complicate selectivity. nih.gov Overcoming this challenge often requires novel catalyst systems designed to bypass the strong coordination of the catalyst to the heterocycle. nih.gov
Reactivity of the Tert-butyl Group and its Influence on Ring Reactivity
The tert-butyl group at the C-5 position exerts significant electronic and steric influence on the reactivity of the 1,2-oxazole ring.
Steric Influence: The most significant role of the tert-butyl group is its steric bulk. researchgate.net This large group effectively shields the C-5 position and the adjacent C-4 position from attack by bulky reagents. This steric hindrance can slow down or completely inhibit reactions that would otherwise occur at or near this position. researchgate.netresearchgate.net In some systems, a bulky tert-butyl group can favor certain conformations or reaction pathways that minimize steric strain. mdpi.comrsc.org
While the C-H bonds of the tert-butyl group are generally considered unreactive, they can be functionalized under specific, typically harsh, conditions, such as free-radical halogenation or advanced C-H activation methods. nih.gov Furthermore, studies on related isoxazoles have shown that protons on alkyl groups at the C-5 position are acidic enough to be removed by strong bases, allowing for further alkylation. This suggests that the tert-butyl group itself could potentially be synthesized via exhaustive methylation of a 5-methylisoxazole (B1293550) precursor, implying a degree of reactivity at the alpha-carbon of the C-5 substituent under strongly basic conditions.
Ring-Opening and Rearrangement Reactions of the 1,2-Oxazole Core
The 1,2-oxazole ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to ring-opening and rearrangement reactions under various conditions, including thermal, photochemical, and chemical treatments. rsc.org
Acid- and Base-Mediated Transformations
Both acids and bases can induce profound changes in the 1,2-oxazole core.
Acid-Mediated Transformations: Under acidic conditions, the 1,2-oxazole ring can undergo hydrolysis, leading to ring cleavage. rsc.org The reaction typically involves protonation of the ring nitrogen, followed by nucleophilic attack of water and subsequent fragmentation. The stability of the oxazole ring in acid is generally greater than that of furan (B31954) but less than that of highly resistant rings like pyridine. rsc.org The specific products of acid-catalyzed cleavage depend on the substituents and the reaction conditions.
Base-Mediated Transformations: 1,2-oxazoles can undergo fascinating rearrangements in the presence of a base. A notable example is the base-mediated rearrangement of 3-aryltetrahydrobenzisoxazoles into 2-aryltetrahydrobenzoxazoles. rsc.orgsemanticscholar.org This transformation is believed to proceed through deprotonation, N-O bond cleavage to form a vinyl nitrene or related intermediate, followed by cyclization. rsc.orgsemanticscholar.org A range of bases, including carbonates and alkoxides, can effect this change. rsc.org Another pathway involves the addition of a nucleophile, ring-opening, and subsequent ring-closure (ANRORC mechanism). In some cases, strong bases can deprotonate the ring, leading to ring-opened intermediates like isonitriles. wikipedia.org For 2-oxazolines, a related class of compounds, potassium tert-butoxide (KOt-Bu) has been shown to promote a selective ring-opening N-alkylation. beilstein-journals.org These precedents indicate that this compound is likely susceptible to ring-opening or rearrangement upon treatment with strong bases.
Thermal and Photochemical Rearrangement Pathways
The 1,2-oxazole ring is known to undergo rearrangement under thermal and photochemical conditions, often leading to the formation of isomeric heterocycles such as oxazoles and azirines. These transformations are typically driven by the cleavage of the weak N-O bond.
Thermal Rearrangements:
Thermally induced rearrangements of isoxazoles can lead to a variety of products depending on the substitution pattern and reaction conditions. A key transformation is the isomerization of isoxazoles to oxazoles. For instance, the thermal isomerization of 3-(tert-butyl)-5-chloroisoxazole-4-carbonyl chloride to 2-(tert-butyl)-5-chlorooxazole-4-carbonyl chloride has been observed at elevated temperatures. This type of rearrangement is believed to proceed through a nitrile ylide intermediate. While specific studies on the thermal rearrangement of this compound are not extensively documented, it is plausible that it could undergo a similar isomerization to the corresponding 2-tert-butyl-4-chloro-1,3-oxazole. The high temperature required for such a process suggests a significant activation barrier.
Another potential thermal pathway for isoxazoles is fragmentation. The specific products would depend on the stability of the resulting radical or ionic fragments. The tert-butyl group at the C5 position is expected to stabilize a potential radical at this position, which could influence the fragmentation pathway.
Photochemical Rearrangements:
Photochemical irradiation of isoxazoles often initiates cleavage of the N-O bond, leading to the formation of a 2H-azirine intermediate. This highly strained three-membered ring can then undergo further rearrangements. The photochemistry of 4-acylisoxazoles has been shown to proceed through such pathways acs.org. The subsequent fate of the azirine intermediate is dependent on its substituents and the reaction medium. It can isomerize to an oxazole, fragment, or react with other molecules in the system.
For this compound, photochemical excitation would likely lead to the formation of 2-tert-butyl-3-chloro-2H-azirine. This intermediate could then potentially rearrange to 2-tert-butyl-4-chloro-1,3-oxazole or other isomeric products. The presence of the chloro substituent could influence the electronic state and reactivity of the excited state and the subsequent intermediates. Studies on related systems have shown that the photophysical behavior and degradation pathways of halosubstituted isoxazoles can be complex acs.org.
The following table summarizes the potential rearrangement products of this compound under thermal and photochemical conditions based on the reactivity of analogous compounds.
| Condition | Proposed Intermediate | Potential Product(s) |
| Thermal | Nitrile Ylide | 2-tert-butyl-4-chloro-1,3-oxazole, Fragmentation Products |
| Photochemical | 2-tert-butyl-3-chloro-2H-azirine | 2-tert-butyl-4-chloro-1,3-oxazole, Other Isomers |
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The substituents on the 1,2-oxazole ring play a crucial role in directing the selectivity of its reactions. The interplay between the electron-donating tert-butyl group at C5 and the electron-withdrawing chloro group at C3 governs the chemo-, regio-, and stereoselectivity.
Chemoselectivity: In reactions with nucleophiles, the chlorine atom at the C3 position is a potential leaving group for nucleophilic substitution. However, the oxazole ring itself can also be susceptible to attack. The chemoselectivity will depend on the nature of the nucleophile and the reaction conditions. For instance, a hard nucleophile might preferentially attack the C3 position, while a softer nucleophile could potentially interact with other parts of the molecule.
Regioselectivity: The regioselectivity of reactions is heavily influenced by the electronic properties of the ring. The C5 position, bearing the tert-butyl group, is relatively electron-rich, making it a potential site for electrophilic attack, although steric hindrance from the tert-butyl group is a significant factor. Conversely, the C3 and C4 positions are more electron-deficient. In deprotonation reactions using a strong base, the most acidic proton would be removed. The proton at C4 is likely to be the most acidic due to the inductive effect of the adjacent chloro and nitro functionalities in related systems. Subsequent reactions with electrophiles would then occur at this position.
In cycloaddition reactions, where the isoxazole (B147169) might act as a dienophile or a diene, the regioselectivity would be dictated by the frontier molecular orbital interactions with the reaction partner.
Stereoselectivity: For reactions that generate a new stereocenter, the bulky tert-butyl group is expected to exert significant steric control, leading to a preference for the formation of one diastereomer over the other. For example, in addition reactions to the C4=C5 double bond (if the ring were to be reduced), the incoming reagent would likely approach from the face opposite to the tert-butyl group.
The table below outlines the expected selectivity in various reaction types involving this compound.
| Reaction Type | Controlling Factors | Expected Selectivity |
| Nucleophilic Substitution | Electronic effect of Cl, Nature of Nucleophile | Preferential attack at C3 |
| Electrophilic Attack | Electronic effect of substituents, Steric hindrance | Potential attack at C4 (if deprotonated) or C5 (if sterically accessible) |
| Deprotonation | Inductive effects of Cl and ring heteroatoms | Preferential deprotonation at C4 |
| Cycloaddition | Frontier molecular orbitals, Steric hindrance | Regio- and stereoselective addition controlled by substituents |
| Addition to C=C | Steric hindrance of tert-butyl group | Diastereoselective addition from the less hindered face |
Detailed Mechanistic Elucidation of Key Transformations
A thorough understanding of the reaction mechanisms is essential for controlling the outcome of chemical transformations. For this compound, this involves investigating the elementary steps of its reactions, including the identification of intermediates and the characterization of transition states.
Kinetic isotope effects are a powerful tool for probing reaction mechanisms by determining the rate-limiting step and the nature of bond-breaking and bond-forming processes. By replacing an atom with its heavier isotope (e.g., ¹H with ²H, or ¹²C with ¹³C), changes in the reaction rate can be measured.
For reactions of this compound, KIE studies could provide valuable insights. For example, in a deprotonation reaction at the C4 position, a primary deuterium (B1214612) KIE would be expected if C-H bond cleavage is the rate-determining step. In nucleophilic substitution reactions at C3, a carbon-13 KIE at this position could help to distinguish between a concerted (SɴAr) and a stepwise mechanism involving a Meisenheimer-type intermediate.
The identification of reaction intermediates is crucial for building a complete mechanistic picture. Techniques such as low-temperature NMR spectroscopy, trapping experiments, and computational modeling can be employed to detect and characterize transient species like nitrile ylides or azirines in rearrangement reactions.
The following table illustrates how KIE studies could be applied to investigate reactions of this compound.
| Reaction | Isotopically Labeled Position | Expected KIE (k_light / k_heavy) | Mechanistic Insight |
| Deprotonation at C4 | C4-D | > 1 (Primary) | C-H bond cleavage is rate-determining. |
| Nucleophilic Substitution at C3 | C3-¹³C | > 1 (Primary) | C-Cl bond breaking is involved in the rate-determining step. |
| Thermal Rearrangement | C5-¹³C | ~ 1 (Secondary) | Indicates changes in hybridization at C5 in the transition state. |
The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and selectivity of a chemical reaction. Computational chemistry, particularly density functional theory (DFT) calculations, can be used to model the geometries and energies of transition states.
For this compound, computational studies could be used to:
Predict Reaction Pathways: By calculating the energy barriers for different possible reaction pathways, the most likely mechanism can be identified. For example, the transition state energies for the formation of different rearrangement products could be compared.
Explain Selectivity: The origins of chemo-, regio-, and stereoselectivity can be understood by analyzing the structures and energies of the competing transition states. For instance, the lower energy transition state will correspond to the major product. The steric clash involving the tert-butyl group in a particular transition state would explain the observed stereoselectivity.
Visualize Molecular Interactions: Transition state analysis can reveal key interactions, such as hydrogen bonding or steric repulsion, that stabilize or destabilize the transition state, thereby controlling the reaction outcome.
By combining experimental data, such as KIEs, with computational modeling of transition states, a detailed and comprehensive understanding of the reactivity of this compound can be achieved.
Advanced Spectroscopic and Computational Characterization of 5 Tert Butyl 3 Chloro 1,2 Oxazole
High-Resolution Spectroscopic Techniques for Structural Elucidation and Dynamic Studies
High-resolution spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound like 5-tert-butyl-3-chloro-1,2-oxazole and for studying its dynamic properties.
Detailed NMR studies for this compound have not been found in the reviewed literature. Typically, a full characterization would involve a suite of NMR experiments.
¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR would confirm the presence of the tert-butyl group (a singlet integrating to 9 protons in ¹H NMR, and characteristic quaternary and methyl carbon signals in ¹³C NMR) and the single proton on the oxazole (B20620) ring. The chemical shifts would be influenced by the chloro and tert-butyl substituents. For similar structures, the tert-butyl protons often appear around 1.3-1.5 ppm.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals. ipb.pt For instance, an HMBC experiment would show correlations between the tert-butyl protons and the adjacent quaternary carbon and C5 of the oxazole ring, confirming their connectivity.
Solid-State NMR (SSNMR): In the absence of single-crystal X-ray data, or to study the compound in its solid form, ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic-Angle Spinning) NMR could provide information on the molecular structure and packing in the solid state. mdpi.comacs.org It can also reveal the presence of different polymorphs or tautomers in the solid phase. ncl.res.in
Table 1: Anticipated ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on general principles, as specific experimental data is unavailable.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C(CH₃)₃ | ~1.4 | ~28-30 |
| C (CH₃)₃ | - | ~32-34 |
| H4 | ~6.0-6.5 | - |
| C3 | - | ~155-160 |
| C4 | - | ~100-105 |
Specific HRMS data for this compound is not available in published literature. HRMS is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For C₇H₁₀ClNO, the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value, typically within a few parts per million (ppm).
Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Key expected fragmentation pathways would likely involve the loss of the tert-butyl group or cleavage of the oxazole ring.
No experimental FTIR or Raman spectra for this compound have been identified. These techniques probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure.
FTIR (Fourier-Transform Infrared) Spectroscopy: Would show characteristic absorption bands for C-H stretching and bending of the tert-butyl group, C=N and C-O-N stretching vibrations of the oxazole ring, and the C-Cl stretching frequency.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrations. Often, symmetric vibrations and non-polar bonds give stronger signals in Raman spectra compared to FTIR. Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate and help assign the vibrational frequencies observed in experimental spectra for related molecules. researchgate.netacs.org
X-ray Crystallography of this compound and its Crystalline Derivatives
A search of crystallographic databases reveals no published single-crystal X-ray diffraction studies for this compound or its immediate crystalline derivatives. Such an analysis would provide definitive proof of the molecular structure and critical insights into its solid-state arrangement.
Crucially, it would reveal the nature of intermolecular interactions. Given the presence of a chlorine atom, the potential for halogen bonding would be of significant interest. Halogen bonds (C-Cl···N or C-Cl···O) are directional interactions where the electropositive region on the chlorine atom (the σ-hole) interacts with a Lewis basic site on a neighboring molecule. acs.org Studies on other chloro-substituted heterocycles have demonstrated the importance of such interactions in directing crystal packing. researchgate.net While classical hydrogen bond donors are absent, weak C-H···O or C-H···N hydrogen bonds could also play a role in stabilizing the crystal lattice. researchgate.net
The analysis of the crystal packing would describe how individual molecules arrange themselves in the unit cell. This arrangement, dictated by the intermolecular interactions discussed above, influences the material's bulk properties, such as density, melting point, and solubility. Understanding the solid-state structure is also key to predicting and explaining any solid-state reactivity, as the proximity and orientation of reactive sites in the crystal can control reaction pathways and products. researchgate.net
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry and quantum mechanical methods serve as powerful tools for elucidating the intricate electronic and structural properties of heterocyclic compounds like this compound. researchgate.net These theoretical approaches provide deep insights into molecular stability, reactivity, and spectroscopic characteristics, complementing experimental findings. By modeling the molecule at an atomic level, it is possible to predict a wide range of properties and behaviors that are often difficult or impossible to measure directly. researchgate.netresearchgate.net
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and reactivity of organic molecules. researchgate.net For a molecule such as this compound, DFT calculations, often using basis sets like 6-311G(d,p) or cc-PVDZ, can determine the optimized molecular geometry in its ground state. researchgate.netgrowingscience.comdergipark.org.tr These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles.
DFT is also instrumental in predicting reactivity. By mapping the electron density distribution, it is possible to identify regions of the molecule that are electron-rich or electron-deficient. This information helps in predicting how the molecule will interact with other chemical species. For instance, DFT calculations can be used to map charge distribution and predict the regioselectivity of reactions, such as electrophilic substitution or nucleophilic attack, on the oxazole ring. beilstein-journals.org The steric hindrance caused by the bulky tert-butyl group and the electronic effects of the chloro substituent can be quantitatively assessed, providing a theoretical basis for observed chemical behavior. Furthermore, thermodynamic parameters for the molecule can be evaluated, offering insights into its stability. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely concentrated on the more electron-rich parts of the oxazole ring, while the LUMO would be associated with the electron-withdrawing chloro group and the N-O bond. The energies of these orbitals allow for the calculation of various global chemical reactivity descriptors. researchgate.net These indices provide a quantitative measure of the molecule's electrophilic or nucleophilic character. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors Calculated via DFT Note: The following values are representative examples for this class of compounds and are used for illustrative purposes.
| Parameter | Formula | Representative Value | Unit |
| HOMO Energy (EHOMO) | - | -7.25 | eV |
| LUMO Energy (ELUMO) | - | -1.15 | eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.10 | eV |
| Ionization Potential (IP) | -EHOMO | 7.25 | eV |
| Electron Affinity (EA) | -ELUMO | 1.15 | eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.20 | eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.05 | eV |
| Global Softness (S) | 1/(2η) | 0.164 | eV⁻¹ |
| Electrophilicity Index (ω) | μ²/ (2η) | 2.89 | eV |
Data based on methodologies described in cited literature. researchgate.netnih.govsemanticscholar.org
The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It is mapped onto the electron density surface, where different colors represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate or near-zero potential.
For this compound, an MESP analysis would likely show a region of negative potential (red) around the oxygen atom of the oxazole ring, indicating its role as a hydrogen bond acceptor or a site for electrophilic interaction. dergipark.org.trresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the tert-butyl group and near the chlorine atom, highlighting its electron-withdrawing nature and the potential for it to act as an electrophilic center. researchgate.netresearchgate.net Such maps are highly effective in identifying sites for non-covalent interactions and predicting how the molecule will orient itself when approaching another reactant. researchgate.net
Quantum mechanical calculations can accurately predict various spectroscopic parameters from first principles, providing a powerful method for structural elucidation when combined with experimental data. researchgate.net For this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr The computed values, when compared to experimental spectra, can confirm the assigned structure and help resolve ambiguities. researchgate.net Theoretical calculations have shown excellent agreement with experimental NMR data for related oxazole and imidazole (B134444) structures. researchgate.net
Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated using DFT. dergipark.org.tr These calculated frequencies, though often systematically scaled to correct for anharmonicity and basis set limitations, can aid in the assignment of experimental vibrational bands to specific molecular motions. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, such as those observed in UV-Vis spectroscopy. dergipark.org.tr By simulating the spectrum in different solvent models, like the Polarizable Continuum Model (PCM), it is possible to study the effect of the solvent on the electronic absorption wavelengths. dergipark.org.tr
Computational methods are invaluable for exploring the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For a substituted oxazole, these simulations can elucidate the pathways of various reactions, such as cycloadditions, substitutions, or ring-opening reactions. growingscience.comresearchgate.net
For example, DFT calculations can be employed to model the direct arylation of the oxazole ring. beilstein-journals.org Such studies can determine the relative energies of the transition states for substitution at different positions (e.g., C5), thereby explaining the observed regioselectivity. beilstein-journals.org By calculating the Gibbs free energy of activation, researchers can predict the feasibility and rate of a proposed reaction mechanism. beilstein-journals.org These computational explorations provide a molecular-level understanding of reaction dynamics that is often inaccessible through experimental means alone, guiding the design of new synthetic strategies. mdpi.com
Applications of 5 Tert Butyl 3 Chloro 1,2 Oxazole and Its Derivatives in Chemical Research and Synthesis
5-Tert-butyl-3-chloro-1,2-oxazole as a Versatile Synthetic Building Block
The inherent reactivity of the 1,2-oxazole ring system, coupled with the specific substituents of this compound, renders it a valuable tool for synthetic chemists. mdpi.com The presence of a halogen at the 3-position provides a handle for various nucleophilic substitution and cross-coupling reactions, while the tert-butyl group at the 5-position can influence the regioselectivity of reactions and impart desirable physical properties to the resulting products. epa.gov
Precursor for the Construction of Complex Heterocyclic Systems and Polycycles
The 1,2-oxazole core is a fundamental component of many intricate heterocyclic and polycyclic frameworks. nih.gov The reactivity of this compound allows for its strategic incorporation into larger molecular architectures. For instance, the chloro group can be readily displaced by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This facilitates the synthesis of diverse heterocyclic systems, which are prevalent in many areas of science. nih.gov
Research has demonstrated that related oxazole (B20620) derivatives can undergo cycloaddition reactions, further expanding their synthetic utility. e-bookshelf.de While specific examples for the title compound are not extensively detailed in the provided search results, the general reactivity patterns of halo-oxazoles suggest its potential in constructing fused ring systems and polycycles through intramolecular cyclizations or tandem reaction sequences. The tert-butyl group can play a crucial role in directing these transformations and enhancing the stability of the resulting complex structures. bldpharm.com
Scaffold for Diversification in Chemical Libraries (non-drug related context)
In the field of combinatorial chemistry and high-throughput screening, the ability to rapidly generate diverse libraries of compounds is paramount. The structure of this compound makes it an excellent scaffold for such purposes in non-drug related contexts, for example, in the discovery of new materials or catalysts. d-nb.info The chloro substituent serves as a key functional group for diversification, allowing for the introduction of a wide array of chemical moieties through parallel synthesis techniques. d-nb.info
By reacting this compound with a library of different nucleophiles, a large and diverse collection of new oxazole derivatives can be efficiently prepared. This approach allows for the systematic exploration of chemical space and the identification of compounds with desired properties. The tert-butyl group can contribute to the solubility and crystallinity of the library members, which is advantageous for their characterization and subsequent screening.
Role in Materials Science and Polymer Chemistry
The unique combination of a heterocyclic ring and a bulky alkyl group in this compound and its derivatives makes them attractive candidates for applications in materials science and polymer chemistry. e-bookshelf.de These compounds can be used as monomers, cross-linking agents, or functional additives to create novel organic materials with tailored properties.
Monomer or Cross-linking Agent for Novel Organic Materials (e.g., n-type organic semiconductors)
There is a growing interest in the development of n-type organic semiconductors for applications in organic electronic devices such as organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). google.com Aza-substituted aromatic compounds are promising candidates for air-stable n-type materials. researchgate.net While the direct application of this compound as a monomer for n-type semiconductors is not explicitly detailed, its structural motifs are relevant. The electron-withdrawing nature of the oxazole ring can contribute to lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a key requirement for n-type materials.
Derivatives of this compound could be designed and synthesized to act as monomers in polymerization reactions. For example, by introducing polymerizable groups onto the oxazole core, it could be incorporated into the backbone of a conjugated polymer. The tert-butyl group can enhance the solubility and processability of the resulting polymers, which is a significant challenge in the field of organic electronics. Furthermore, the ability to functionalize the 3-position allows for fine-tuning of the electronic properties of the material.
Incorporation into Functional Polymers and Supramolecular Assemblies
The incorporation of specific functional units into polymers and supramolecular assemblies is a powerful strategy for creating materials with advanced properties. researchgate.net Oxazole-containing polymers have been explored for their enhanced thermal stability. asccindapur.com The rigid and conjugated structure of the oxazole ring can improve the high-temperature resistance of polymeric materials. asccindapur.com
This compound derivatives can be incorporated into polymer chains, for instance, through copolymerization with other monomers like styrene. chemrxiv.org The resulting copolymers would possess the properties of both the oxazole moiety and the comonomer. The tert-butyl group can influence the polymer's morphology and solubility in common organic solvents. chemrxiv.org In the realm of supramolecular chemistry, the nitrogen and oxygen atoms of the oxazole ring can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, which are crucial for the self-assembly of complex architectures. researchgate.net
Utilization in Catalysis and Ligand Design
The field of catalysis heavily relies on the design and synthesis of novel ligands that can coordinate to metal centers and modulate their reactivity. Heterocyclic compounds, including oxazoles, are widely used as ligands in transition metal catalysis. asccindapur.comresearchgate.netmdpi.com
While direct applications of this compound in catalysis are not extensively documented in the provided search results, its derivatives hold significant potential. The nitrogen atom of the oxazole ring can act as a coordinating site for a metal ion. By modifying the substituents on the oxazole ring, the electronic and steric properties of the resulting ligand can be precisely controlled. acs.org
For example, the chloro group at the 3-position can be replaced with other functional groups that can also coordinate to a metal, leading to the formation of bidentate or multidentate ligands. The bulky tert-butyl group can create a specific steric environment around the metal center, which can influence the selectivity of the catalytic reaction. The design of chiral oxazoline (B21484) ligands has been particularly successful in asymmetric catalysis, and similar principles could be applied to derivatives of this compound to develop new chiral catalysts. e-bookshelf.de
Investigation of Metal-Organic Frameworks (MOFs) incorporating 1,2-oxazole units
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. wikipedia.orgsigmaaldrich.com Their high surface area, tunable pore sizes, and functionalizable linkers make them promising materials for applications in gas storage, separation, and catalysis. wikipedia.orgresearchgate.netmdpi.com The organic linkers are crucial components that determine the structure and properties of the resulting MOF. rsc.org
While the direct incorporation of this compound as a primary linker in MOF synthesis is not extensively reported, the use of N-heterocyclic compounds, including oxazoles and isoxazoles, as components of organic linkers is an active area of research. These heterocycles can introduce specific functionalities and coordination sites within the MOF structure.
For instance, the modification of linkers within a pre-existing MOF, a technique known as sequential linker installation (SLI), allows for the precise control over the framework's properties. nih.gov This could be a potential route for incorporating 1,2-oxazole moieties. The reactivity of the chloro group in this compound could be exploited to graft it onto existing MOF linkers or to synthesize a bifunctional linker suitable for MOF construction.
The catalytic activity of MOFs is another area of intense investigation. For example, a nickel-based MOF, Ni2(BDC)2(DABCO), has been shown to be an efficient heterogeneous catalyst for the direct C-H arylation of benzoxazole (B165842) with arylboronic acids. researchgate.net This demonstrates that the metal nodes within a MOF can activate heterocyclic substrates, suggesting that a MOF incorporating a 1,2-oxazole-based linker could exhibit interesting catalytic properties, potentially with the oxazole unit itself participating in the catalytic cycle or influencing substrate selectivity.
The synthesis of MOFs can be achieved through various methods, with solvothermal and hydrothermal techniques being the most common. mdpi.com The choice of metal ions and organic linkers dictates the final topology and properties of the MOF. rsc.org The development of new linkers derived from versatile building blocks like this compound could lead to novel MOF architectures with unique properties.
Table 2: Components and Properties of Metal-Organic Frameworks
| Component | Role in MOF Structure | Potential for 1,2-Oxazole Incorporation |
|---|---|---|
| Metal Ions/Clusters | Nodes of the framework | Coordination with N or O atoms of the oxazole ring |
| Organic Linkers | Struts connecting the metal nodes | Derivatization of this compound to form a bifunctional linker |
Chemical Probes for Mechanistic Investigations in Organic Chemistry
Understanding the detailed mechanisms of chemical reactions is fundamental to the advancement of organic synthesis. Chemical probes, including isotopically labeled compounds, are invaluable tools for elucidating reaction pathways, identifying intermediates, and determining the stereochemical course of a reaction.
Use in Isotopic Labeling Studies to Elucidate Reaction Pathways
Isotopic labeling, particularly with deuterium (B1214612) (D), is a powerful technique for probing reaction mechanisms. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can provide evidence for bond-breaking or bond-forming steps involving the labeled atom in the rate-determining step of a reaction. snnu.edu.cn
While specific studies detailing the use of this compound in isotopic labeling are not prevalent in the literature, the principles of such investigations can be applied to reactions involving this and related heterocyclic systems. For example, deuterium labeling has been instrumental in understanding the mechanism of palladium-catalyzed reactions, such as the Wacker-type oxidative cyclization. In a study on the cyclization of an o-allylphenol, stereospecifically deuterated substrates were used to establish the syn or anti nature of the oxypalladation step. nih.gov Similarly, in the investigation of a palladium-catalyzed Wacker-type oxidation using quinoline-oxazoline ligands, the oxidation of α-deuterostyrene was employed to probe the conservation of hydrogen atoms from the substrate in the product. nih.gov
These examples highlight how isotopic labeling can be applied to reactions involving complex organic molecules containing heterocyclic rings. For a reaction involving this compound, one could envision several scenarios where isotopic labeling would be informative. For instance, if the tert-butyl group were to participate in a reaction, deuterating this group could reveal its involvement in the rate-determining step. Similarly, if a reaction targets one of the ring protons (if present after derivatization), its substitution with deuterium would provide mechanistic insights.
The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-isotope exchange (HIE) reactions on the final compound or an intermediate. snnu.edu.cn The choice of method depends on the desired position of the label and the stability of the compound under the labeling conditions.
Table 3: Applications of Isotopic Labeling in Mechanistic Studies
| Isotopic Label | Information Gained | Example Application in a Related System |
|---|---|---|
| Deuterium (D) | Kinetic Isotope Effect (KIE), stereochemical pathway | Elucidating the stereochemistry of oxypalladation in Wacker-type cyclizations nih.gov |
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) |
| 5-tert-butyl-3-acylisoxazole |
| (S)-tert-leucinol |
| Picolinic acid |
| Ni2(BDC)2(DABCO) |
| Benzoxazole |
| α-deuterostyrene |
Future Research Directions and Unexplored Avenues for 5 Tert Butyl 3 Chloro 1,2 Oxazole
Development of Highly Efficient and Atom-Economical Synthetic Methodologies
While general methods for synthesizing substituted oxazoles exist, the development of methodologies specifically tailored for producing compounds like 5-tert-butyl-3-chloro-1,2-oxazole with high efficiency and atom economy remains a critical research objective. rsc.orgniscpr.res.in Future efforts could focus on the following areas:
One-Pot and Multicomponent Reactions: The pursuit of one-pot multicomponent strategies is a significant trend in modern organic synthesis, offering advantages in terms of reduced waste, time, and resource consumption. researchgate.net Developing a one-pot synthesis for this compound from simple, readily available precursors would represent a substantial advancement. Research into novel catalytic systems, potentially metal-free, could facilitate such transformations. rsc.orgtandfonline.comrsc.org For instance, a strategy involving the C–O bond cleavage of an appropriate ester in the presence of an amine under metal-free conditions has been shown to be effective for other substituted oxazoles and could be adapted. rsc.org
Catalytic Tandem Reactions: Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an elegant and efficient pathway to complex molecules. mdpi.comnih.gov A potential future direction is the design of a Lewis acid-catalyzed tandem cycloisomerization/halogenation sequence. This could start from a suitably designed N-propargylamide precursor, a strategy that has proven successful for synthesizing other functionalized oxazoles with high atom economy. mdpi.comnih.gov
Flow Chemistry Approaches: The application of continuous flow chemistry could offer significant advantages for the synthesis of this compound, including enhanced safety, scalability, and precise control over reaction parameters. This is particularly relevant for potentially energetic or unstable intermediates.
A comparative overview of potential synthetic strategies is presented below.
| Methodology | Potential Starting Materials | Key Advantages | Research Focus |
| Multicomponent Reaction | Pivalaldehyde, a chloro-amido component, and a suitable third component | High atom and step economy, rapid assembly of molecular complexity. rsc.org | Discovery of novel, metal-free catalytic systems and optimization of reaction conditions. |
| Tandem Cycloisomerization | N-(4,4-dimethyl-1-pentyn-3-yl)acetamide and a chlorinating agent | High atom economy, operational simplicity, good functional group tolerance. mdpi.comnih.gov | Design of specific catalysts (e.g., Zn(OTf)₂) and optimization for halogenation. |
| Intramolecular Rearrangement | A suitably substituted 2H-azirine | 100% atom economy, access to complex fused ring systems. mdpi.com | Synthesis of the azirine precursor and study of thermal or catalytic isomerization conditions. |
Discovery of Unprecedented Reactivity Patterns and Selectivity Control
The 1,2-oxazole (isoxazole) ring is a versatile heterocyclic system, but the reactivity of asymmetrically substituted derivatives like this compound is not fully explored. Future research should aim to uncover new reactions and establish precise control over selectivity.
Site-Selective C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying complex molecules. The 1,2-oxazole ring has a single C-H bond at the C4 position, making it an ideal target for selective functionalization. Future studies could explore palladium-catalyzed direct arylation or other coupling reactions at this site. While direct arylation of oxazoles at C2 and C5 has been reported, the unique electronic environment of the 1,2-oxazole ring warrants a dedicated investigation. nih.gov
Exploitation of the Chloro Substituent: The chlorine atom at the C3 position is a key functional handle. Future work should investigate its displacement through various nucleophilic substitution reactions (e.g., with amines, thiols, or alkoxides) to generate a library of novel 3-substituted-5-tert-butyl-1,2-oxazoles. Furthermore, its role in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) could be systematically explored to attach diverse molecular fragments. The Sonogashira coupling, for instance, has been used effectively to synthesize pyrazole-linked oxazoles from chloro-substituted precursors. researchgate.net
Ring-Opening and Skeletal Rearrangement: Isoxazole (B147169) rings can undergo a variety of skeletal rearrangements under thermal, photochemical, or catalytic conditions, providing access to different heterocyclic systems. nih.gov Investigating the behavior of this compound under such conditions could lead to the discovery of unprecedented transformations, potentially yielding novel five- or seven-membered heterocycles. nih.gov
Advancement of Computational Models for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens for understanding and predicting the behavior of molecules. scispace.com For this compound, computational modeling can provide invaluable insights that guide experimental work.
Predicting Reactivity and Regioselectivity: DFT calculations can be used to model the electronic structure, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and charge distribution. scispace.com This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack. For example, computational studies on other oxazoles have successfully predicted sites for arylation. nih.gov Similar models for this compound could predict the feasibility and regioselectivity of various functionalization reactions.
Elucidating Reaction Mechanisms: Computational modeling can map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. mdpi.com This is essential for understanding the mechanism of known reactions and for designing catalysts or reaction conditions to favor desired outcomes. For instance, DFT calculations were instrumental in elucidating the mechanism of the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles. mdpi.com
Virtual Screening for Novel Applications: By calculating key molecular properties (e.g., dipole moment, polarizability, lipophilicity), computational models can help in the virtual screening of this compound and its derivatives for potential applications in fields like medicinal chemistry or materials science. scispace.com
| Computational Method | Research Application | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | C-H Functionalization at C4 | Reaction energy barriers, transition state geometries, prediction of optimal catalysts. |
| DFT and Ab Initio Methods | Nucleophilic Substitution at C3 | HOMO-LUMO energy gaps, net atomic charges, reaction pathway analysis. scispace.com |
| Quantitative Structure-Activity Relationship (QSAR) | Exploration of Biological Activity | Correlation of molecular descriptors with potential biological targets. scispace.com |
Exploration of this compound in Emerging Fields of Chemical Science
The structural features of this compound suggest its potential utility as a building block in several advanced scientific fields.
Medicinal Chemistry: The 1,2-oxazole nucleus is a well-established pharmacophore found in numerous biologically active compounds. nih.gov The combination of a lipophilic tert-butyl group, which can enhance membrane permeability and metabolic stability, and a modifiable chloro group makes this compound an attractive scaffold for drug discovery. Future research could involve synthesizing derivatives and screening them for various biological activities, such as kinase inhibition or as antitubercular agents. acs.org
Materials Science: Oxazole (B20620) derivatives are being investigated for applications in materials science, including as corrosion inhibitors for steel in acidic environments and as components of functional polymers. koreascience.kr The robust nature of the tert-butyl group could enhance the thermal stability and mechanical properties of polymers incorporating this moiety. Derivatives of this compound could be synthesized and tested for their corrosion inhibition efficiency or incorporated into polymer backbones to create new materials with tailored properties.
Chemical Biology: The chloro group can be converted into other functionalities, such as an azide, which can then be used in "click chemistry" reactions. chemrxiv.orgvulcanchem.com This would allow this compound to be used as a molecular probe, enabling its attachment to biomolecules to study biological processes.
Challenges and Opportunities in the Comprehensive Academic Study of Substituted Oxazoles
The broader field of substituted oxazole chemistry, while mature in some respects, still presents significant challenges and opportunities for academic research.
Challenge: Synthesis of Polysubstituted Oxazoles: The development of general and mild methods for the synthesis of highly substituted oxazoles, particularly those with specific and unconventional substitution patterns, remains a challenge. journals.czrsc.org Many existing methods require harsh conditions or have limited substrate scope. journals.cz
Opportunity: Metal-Free and Sustainable Catalysis: There is a growing demand for synthetic methods that avoid the use of toxic or expensive heavy metals. tandfonline.com The development of new metal-free catalytic systems for oxazole synthesis and functionalization represents a major opportunity for innovation in green chemistry. rsc.orgrsc.org
Challenge: Understanding Structure-Property Relationships: While many oxazole-containing compounds have been synthesized, a deep, predictive understanding of how different substituents affect the physicochemical and biological properties of the oxazole ring is often lacking. semanticscholar.org
Opportunity: Discovery of New Applications: The inherent versatility of the oxazole ring means that new applications are likely waiting to be discovered. semanticscholar.orgtandfonline.com Collaborative research between synthetic chemists, materials scientists, and biologists will be key to unlocking the full potential of this important class of heterocyclic compounds. niscpr.res.in The systematic study of compounds like this compound can serve as a case study to address these broader challenges and uncover new scientific frontiers.
Q & A
Q. What are the common synthetic routes for preparing 5-tert-butyl-3-chloro-1,2-oxazole, and what experimental parameters influence yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors using chloromethylating agents (e.g., chloromethyl methyl ether) with Lewis acid catalysts like zinc iodide. Reaction temperature (60–80°C) and stoichiometric ratios of tert-butyl groups to chlorinating agents are critical for yield optimization. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity .
Q. What methodologies are recommended for purifying and characterizing this compound?
- Methodological Answer :
- Purification : Use flash chromatography with gradient elution (hexane:ethyl acetate 9:1 to 7:3) or recrystallization in dichloromethane/hexane mixtures.
- Characterization :
- NMR : Analyze H and C spectra for tert-butyl (δ 1.3–1.5 ppm) and chloromethyl (δ 4.0–4.5 ppm) groups.
- Mass Spectrometry : Confirm molecular ion peaks at m/z 174.628 (calc. for C₇H₁₁ClN₂O) .
- Purity : Verify ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers design experiments to confirm the regioselectivity of the chloromethyl group in this compound?
- Methodological Answer : Use X-ray crystallography (SHELX refinement) to resolve bond angles and distances. Compare experimental data with DFT-optimized structures (B3LYP/6-31G* basis set). Discrepancies >0.05 Å in bond lengths indicate potential regioselectivity artifacts .
Advanced Research Questions
Q. How can researchers address contradictions between crystallographic data and computational models for this compound?
- Methodological Answer :
- Data Reconciliation : Perform Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) not captured in gas-phase DFT.
- Refinement : Use SHELXL for anisotropic displacement parameters to account for thermal motion .
- Validation : Cross-check with spectroscopic data (e.g., IR vibrational modes at 650–700 cm⁻¹ for C–Cl stretching) .
Q. What advanced strategies are effective for derivatizing the chloromethyl group while preserving the oxazole ring’s stability?
- Methodological Answer :
- Nucleophilic Substitution : React with NaN₃ in DMF to replace Cl with azide (-N₃) at 50°C. Monitor via TLC.
- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C).
- Stability Control : Maintain inert atmosphere (N₂/Ar) to prevent ring oxidation .
Q. How can the chloromethyl group’s reactivity be leveraged to study biological interactions of this compound?
- Methodological Answer :
- Covalent Binding Assays : Incubate with cysteine-rich proteins (e.g., albumin) and analyze adducts via LC-MS.
- SPR Spectroscopy : Immobilize the compound on a CM5 chip to measure binding kinetics with enzymes (KD < 10 µM indicates strong interaction) .
- Toxicity Screening : Use HEK293 cells to assess IC₅₀ values, ensuring concentrations <100 µM to avoid non-specific effects .
Q. What methodological approaches resolve spectral overlaps in NMR analysis of this compound derivatives?
- Methodological Answer :
- 2D NMR : Employ HSQC to correlate H and C signals for crowded regions (e.g., δ 4.0–4.5 ppm).
- DOSY : Differentiate isomers based on diffusion coefficients .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
